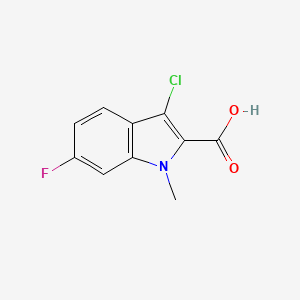![molecular formula C14H17N3 B11879300 (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine](/img/structure/B11879300.png)
(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused imidazo-pyridine ring system, which is known for its stability and bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine typically involves multi-step organic reactions. One common method includes the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes under electrocatalytic conditions . This method is efficient and environmentally friendly, yielding high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is used as a building block for synthesizing more complex molecules. Its stable ring system makes it an ideal candidate for various organic synthesis reactions.
Biology
Biologically, this compound has shown potential in anticancer research. Studies have demonstrated its efficacy against various human cancer cell lines, including MCF-7 and SK-MEL-28 . The compound’s ability to inhibit cancer cell proliferation makes it a promising candidate for further drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its anticancer properties, coupled with its ability to interact with specific molecular targets, make it a valuable compound for developing new treatments.
Industry
Industrially, this compound can be used in the production of advanced materials. Its stable structure and reactivity make it suitable for creating polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine involves its interaction with specific molecular targets, such as kinases linked to cancer cell lines . The compound binds to these targets, inhibiting their activity and thereby preventing cancer cell proliferation. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
Uniqueness
Compared to similar compounds, (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine stands out due to its specific structural features and reactivity. Its fused ring system provides stability, while the methanamine group offers sites for further functionalization. These properties make it more versatile and effective in various applications, particularly in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C14H17N3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine |
InChI |
InChI=1S/C14H17N3/c15-9-12-7-4-8-17-10-13(16-14(12)17)11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9,15H2 |
Clave InChI |
OJLKJKYJGPZOJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=NC(=CN2C1)C3=CC=CC=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11879226.png)



![9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid](/img/structure/B11879254.png)
![7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B11879258.png)
![3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one](/img/structure/B11879265.png)




![6-Methoxybenzo[H]quinoline-4-carbonitrile](/img/structure/B11879312.png)
